molecular formula C17H14N2O3 B3270586 1-(3-Methoxy-2-nitrobenzyl)isoquinoline CAS No. 53055-08-6

1-(3-Methoxy-2-nitrobenzyl)isoquinoline

Cat. No.: B3270586
CAS No.: 53055-08-6
M. Wt: 294.3 g/mol
InChI Key: XCXHDQXXPOJGDA-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2-nitrobenzyl)isoquinoline is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-2-nitrobenzyl)isoquinoline typically involves a multi-step process. One common method includes the nitration of 3-methoxybenzyl chloride followed by a nucleophilic substitution reaction with isoquinoline. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reaction. The final product is usually purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-2-nitrobenzyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy group can be demethylated using reagents like boron tribromide.

    Substitution: The benzyl position can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Boron tribromide.

    Substitution: Halogens, electrophiles, and appropriate solvents like dichloromethane.

Major Products Formed:

    Oxidation: 1-(3-Amino-2-nitrobenzyl)isoquinoline.

    Reduction: 1-(3-Hydroxy-2-nitrobenzyl)isoquinoline.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Methoxy-2-nitrobenzyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-nitrobenzyl)isoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes and exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(3-Methoxy-2-nitrophenyl)isoquinoline
  • 1-(3-Methoxy-2-nitrobenzyl)pyridine
  • 1-(3-Methoxy-2-nitrobenzyl)quinoline

Comparison: 1-(3-Methoxy-2-nitrobenzyl)isoquinoline is unique due to its specific substitution pattern on the benzyl ring and the presence of the isoquinoline moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the methoxy and nitro groups in specific positions can significantly influence the compound’s electronic properties and its interaction with biological targets.

Properties

IUPAC Name

1-[(3-methoxy-2-nitrophenyl)methyl]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-16-8-4-6-13(17(16)19(20)21)11-15-14-7-3-2-5-12(14)9-10-18-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXHDQXXPOJGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347221
Record name Isoquinoline, 1-[(3-methoxy-2-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53055-08-6
Record name Isoquinoline, 1-[(3-methoxy-2-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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